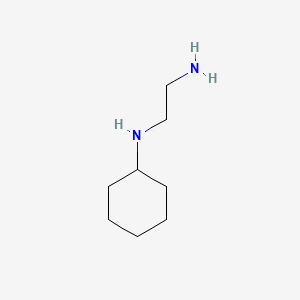

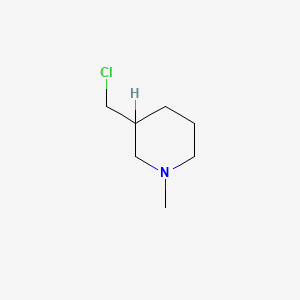

N-Cyclohexyl-1,2-ethanediamine

Descripción general

Descripción

N-Cyclohexyl-1,2-ethanediamine (NCE) is an organic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. NCE is a versatile compound that can be used in a variety of ways, from synthesizing pharmaceuticals to creating novel materials. NCE is a cyclic amine, which is a type of organic compound that contains a nitrogen atom in a ring structure. NCE is a colorless, odorless, and water-soluble compound that is stable under normal conditions. NCE has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other materials. In addition, NCE is also used in a variety of biochemical and physiological studies.

Aplicaciones Científicas De Investigación

N-Cyclohexyl-1,2-ethanediamine has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and organic synthesis. In medicinal chemistry, N-Cyclohexyl-1,2-ethanediamine has been used in the synthesis of a variety of pharmaceuticals, including antiviral drugs, antibiotics, and antifungals. In biochemistry, N-Cyclohexyl-1,2-ethanediamine has been used in studies of enzyme inhibition, protein-ligand interactions, and other biochemical processes. In organic synthesis, N-Cyclohexyl-1,2-ethanediamine has been used in the synthesis of a variety of materials, including polymers, nanomaterials, and other novel materials.

Mecanismo De Acción

N-Cyclohexyl-1,2-ethanediamine is an organic compound that can interact with other molecules in a variety of ways. In biochemical and physiological studies, N-Cyclohexyl-1,2-ethanediamine can act as an inhibitor of enzymes or other proteins, or as a ligand that binds to a specific receptor. In organic synthesis, N-Cyclohexyl-1,2-ethanediamine can act as a catalyst or as a reactant in chemical reactions.

Efectos Bioquímicos Y Fisiológicos

N-Cyclohexyl-1,2-ethanediamine has been used in a variety of biochemical and physiological studies. N-Cyclohexyl-1,2-ethanediamine has been shown to inhibit the enzyme cyclooxygenase, which is involved in inflammation and pain. N-Cyclohexyl-1,2-ethanediamine has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N-Cyclohexyl-1,2-ethanediamine has also been shown to bind to the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-Cyclohexyl-1,2-ethanediamine is a versatile compound that can be used in a variety of laboratory experiments. N-Cyclohexyl-1,2-ethanediamine is stable under normal conditions, and it is soluble in water, making it easy to work with. In addition, N-Cyclohexyl-1,2-ethanediamine is relatively inexpensive, making it a cost-effective choice for many laboratory experiments. However, N-Cyclohexyl-1,2-ethanediamine has some limitations, such as its low solubility in some organic solvents, and its potential to form toxic byproducts in some reactions.

Direcciones Futuras

N-Cyclohexyl-1,2-ethanediamine has a wide range of applications in the fields of medicinal chemistry, biochemistry, and organic synthesis. In the future, N-Cyclohexyl-1,2-ethanediamine may be used in the development of new pharmaceuticals, such as antiviral drugs and antibiotics. In addition, N-Cyclohexyl-1,2-ethanediamine may be used in the development of novel materials, such as polymers and nanomaterials. N-Cyclohexyl-1,2-ethanediamine may also be used in the development of new biochemical and physiological studies, such as studies of enzyme inhibition, protein-ligand interactions, and other biochemical processes. Finally, N-Cyclohexyl-1,2-ethanediamine may be used in the development of new catalysts and reactants for chemical reactions.

Propiedades

IUPAC Name |

N'-cyclohexylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c9-6-7-10-8-4-2-1-3-5-8/h8,10H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZQPWVILDWRBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205611 | |

| Record name | N-Cyclohexyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclohexyl-1,2-ethanediamine | |

CAS RN |

5700-53-8 | |

| Record name | N-Cyclohexyl-1,2-ethanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005700538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, compd. with 2-amino-2-methyl-1,3-propanediol (1:1)](/img/structure/B1294598.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-](/img/structure/B1294605.png)